2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
Description
2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- (CAS: 23787-90-8; EC: 245-890-3), commonly known as isolongifolanone, is a bicyclic sesquiterpene ketone with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . Its IUPAC name reflects its complex bridged naphthalenone structure, featuring a methano bridge at positions 2 and 4a, along with four methyl substituents at positions 1, 1, 5, and 3. The compound exists as a pale yellow liquid with a woody odor, making it valuable in fragrance formulations and industrial applications such as insect repellents .
Key physicochemical properties include a boiling point of 286°C and stereoisomeric variants (e.g., trans- and cis-isolongifolanone) . It is synthesized via the peroxidation and rearrangement of longifolene using performic acid .
Properties
IUPAC Name |
2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOCESNMLNDPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047228 | |
| Record name | Isolongifolanone- parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23787-90-8, 29461-14-1 | |
| Record name | 1,3,4,6,7,8a-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23787-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isolongifolanone- parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Isolongifolone, also known as “2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-” or “1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one”, is a tricyclic sesquiterpeneIt has been shown to exhibit significant antiproliferative activity against cancer cell lines such as mda-mb-231, hela, and hepg2 cells.
Mode of Action
The interaction of Isolongifolone with its targets results in significant biological changes. For instance, it has been reported that Isolongifolone derivatives can induce apoptosis in HepG2 cells by enhancing the accumulation of intracellular reactive oxygen species (ROS). This suggests that Isolongifolone may interact with cellular targets involved in ROS production and apoptosis.
Biochemical Pathways
ROS are chemically reactive molecules that play crucial roles in cell signaling and homeostasis.
Pharmacokinetics
Its lipophilic nature, indicated by a log pow of 42, suggests that it may have good bioavailability and distribution characteristics
Result of Action
The molecular and cellular effects of Isolongifolone’s action primarily involve the induction of apoptosis and the enhancement of ROS production. These effects suggest that Isolongifolone may have potential therapeutic applications, particularly in the context of cancer treatment.
Biological Activity
2H-2,4a-Methanonaphthalen-8(5H)-one, also known as isolongifolene ketone, is a bicyclic compound with potential biological activities. Its molecular formula is C15H24O, and it has garnered attention in various fields including pharmacology and toxicology due to its unique structural properties and biological effects.
- Molecular Weight : 220.36 g/mol
- CAS Registry Number : 23787-90-8
- IUPAC Name : 2H-2,4a-Methanonaphthalen-8(5H)-one
- Chemical Structure :
Chemical Structure
Genotoxicity and Mutagenicity
Research indicates that isolongifolene ketone exhibits low genotoxic potential. In an Ames test conducted using various strains of Salmonella typhimurium and Escherichia coli, no significant increase in revertant colonies was observed at any concentration tested (up to 5000 μg/plate) in both the presence and absence of metabolic activation (S9) . This suggests that the compound is not mutagenic under the conditions tested.
Toxicological Profile
A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated the compound for various toxicological endpoints:
- Repeated Dose Toxicity : No adverse effects were noted.
- Reproductive Toxicity : No significant findings were reported.
- Skin Sensitization : Results indicated no sensitization potential.
- Phototoxicity/Photoallergenicity : No evidence of phototoxic effects was found .
Ecotoxicity
The ecotoxicological assessment revealed a 48-hour LC50 value of 2.852 mg/L for Daphnia magna, indicating moderate toxicity to aquatic organisms . The predicted no-effect concentration (PNEC) was established at 0.2852 mg/L.
Industrial Use
Isolongifolene ketone is used primarily in the fragrance industry due to its pleasant scent profile. It has been incorporated into various cosmetic formulations and perfumes . Its safety profile supports its use in consumer products.
Summary of Findings
| Endpoint | Result |
|---|---|
| Genotoxicity | Negative (non-mutagenic) |
| Repeated Dose Toxicity | No adverse effects |
| Reproductive Toxicity | No significant findings |
| Skin Sensitization | None |
| Aquatic Toxicity (LC50) | 2.852 mg/L |
| PNEC | 0.2852 mg/L |
Scientific Research Applications
Fragrance Industry
Isolongifolene ketone is primarily utilized in the fragrance industry due to its pleasant odor profile. It is commonly found in perfumes and scented products. The compound exhibits a unique aroma that can enhance the overall fragrance experience.
Case Study: Fragrance Formulation
A study highlighted the use of Isolongifolene ketone in creating complex fragrance blends. The compound was noted for its ability to provide depth and longevity to scents when combined with other aromatic compounds. The research indicated that formulations containing Isolongifolene ketone had improved scent retention over time compared to those without it .
Cosmetic Applications
In cosmetics, Isolongifolene ketone serves as a fragrance component and may also possess skin-conditioning properties. Its inclusion in cosmetic formulations is governed by safety assessments that ensure consumer safety.
Safety Assessment Insights
According to the RIFM (Research Institute for Fragrance Materials), Isolongifolene ketone has been evaluated for dermal absorption and potential skin irritation. Studies showed that under occluded conditions (where the skin is covered), the absorption rate of the compound increased significantly compared to unoccluded conditions. This suggests that formulations should be designed considering application methods to optimize efficacy .
Biocidal Applications
Emerging research indicates potential applications of Isolongifolene ketone in biocidal products. Its chemical structure suggests possible antimicrobial properties, making it a candidate for further investigation in pest control and sanitation products.
Research Findings
A recent study assessed the ecotoxicity of Isolongifolene ketone and found that it exhibited low toxicity levels in aquatic environments, with an LC50 value of 2.852 mg/L for Daphnia magna . These findings support its potential use in biocidal formulations while adhering to environmental safety standards.
Regulatory Considerations
The use of Isolongifolene ketone in consumer products is subject to regulatory scrutiny to ensure safety for human health and the environment. The European Chemicals Agency (ECHA) provides guidelines on permissible concentrations in various applications, emphasizing the importance of compliance with safety regulations .
Data Summary Table
| Application Area | Key Findings | Regulatory Status |
|---|---|---|
| Fragrance Industry | Enhances scent longevity and depth | Evaluated by RIFM |
| Cosmetics | Skin-conditioning properties; safety assessed | Subject to SCCS guidelines |
| Biocidal Products | Potential antimicrobial properties | Under investigation |
| Environmental Impact | Low toxicity in aquatic environments | ECHA compliance required |
Chemical Reactions Analysis
Epoxidation and Base-Catalyzed Rearrangement
Isolongifolanone is synthesized via epoxidation of isolongifolene followed by base-mediated rearrangement. This two-step process is critical for industrial-scale production :
The rearrangement step proceeds via a Wagner-Meerwein mechanism, forming isolongifolenol (a tertiary alcohol) as a key intermediate . Stereochemical control is influenced by the base strength and solvent polarity.
Gold(I)-Catalyzed Cyclization Reactions
Isolongifolanone derivatives participate in gold-catalyzed cyclization reactions to form fused polycyclic structures. For example:
This method leverages gold(I) complexes to activate alkynes, enabling selective bond reorganization. Molecular sieves (4 Å) enhance yields by adsorbing water .
Oxidation and Reduction Reactions
Isolongifolanone undergoes selective redox transformations:
Oxidation
-
Ozonolysis : Cleavage of double bonds yields ketones or carboxylic acids, depending on workup conditions .
-
DDQ Oxidation : Produces conjugated dienones under mild conditions .
Reduction
-
Catalytic Hydrogenation : Reduces the ketone group to a secondary alcohol (isolongifolenol) using Pd/C or Raney Ni .
-
Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces carbonyl groups without affecting the tricyclic framework .
Stereochemical Considerations
The compound exhibits stereoisomerism (cis vs. trans), influencing reactivity:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Sesquiterpene Ketones
Key Differences:
Structural Complexity: Isolongifolanone’s methano bridge and tetramethyl groups distinguish it from nootkatone’s isopropenyl substituents and solavetivone’s spirocyclic framework .
Functional Roles: While isolongifolanone and MCK are used in woody fragrances, nootkatone is prominent in citrus flavors and eco-friendly pest control .
Stereochemical Variants: Isolongifolanone exhibits cis/trans isomerism, unlike solavetivone, which has a rigid spiro structure .
Chromatographic and Spectroscopic Comparisons
Table 2: Gas Chromatography/Mass Spectrometry (GC/MS) Data
- Isolongifolanone shows a molecular ion peak at m/z 220, with characteristic fragments at m/z 161 (loss of C₅H₇O) and m/z 119 (C₉H₁₁⁺) .
- Nootkatone fragments similarly but lacks the methano bridge, resulting in distinct m/z 109 and 95 ions .
Table 3: Hazard and Regulatory Comparisons
- Nootkatone’s GRAS status underscores its safety in food and cosmetics, unlike isolongifolanone’s narrower industrial applications .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the transformation of isolongifolene or its derivatives through epoxidation, rearrangement, and reduction steps. The key synthetic pathway can be summarized as follows:
- Epoxidation of Isolongifolene to form isolongifolene oxide.
- Base-catalyzed rearrangement of isolongifolene oxide to isolongifolenol.
- Hydrogenation or reduction of isolongifolenol to isolongifolanone (the target ketone).
This sequence is designed to efficiently convert inexpensive starting materials into the desired bicyclic ketone with high selectivity and yield.
Detailed Stepwise Preparation
Alternative Reduction Methods
- Lithium aluminum hydride (LiAlH4) reduction of isolongifolene oxide has been reported to yield isolongifolanol in moderate yields (~76%), but this method is less favored industrially due to reagent cost and safety concerns.
- Catalytic hydrogenation using transition metal catalysts under hydrogen gas is the preferred method for large-scale synthesis due to operational safety and cost-effectiveness.
Solvent and Process Optimization
- Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), xylenes, and anisole have been identified as particularly effective for the rearrangement step, balancing solubility and reactivity.
- Reaction temperatures and pressures are optimized to maximize yield while minimizing side reactions and decomposition.
- Use of aprotic polar solvents favors the rearrangement mechanism and product stability.
Industrial Scale Considerations
- The process is designed to use inexpensive starting materials (isolongifolene) and avoids hazardous reagents where possible.
- The multi-step process can be integrated into continuous or batch operations with appropriate catalyst and solvent recycling.
- Safety considerations emphasize avoiding highly reactive reducing agents like LiAlH4 in favor of catalytic hydrogenation.
Research Findings and Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2H-2,4a-Methanonaphthalen-8(5H)-one derivatives?
- Methodological Answer : A common approach involves multi-step reactions with protecting groups and stereochemical control. For example, (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be reacted with 3,4-dihydro-2H-pyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to protect hydroxyl groups, followed by reduction with lithium aluminum hydride (LAH) in THF to yield alcohols. Subsequent iodination using triphenylphosphine and imidazole completes the synthesis .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and electron ionization (EI) are standard for purity assessment and molecular weight confirmation (m/z 220.3505 for C₁₅H₂₄O) . Stereochemical assignments require nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography, as seen in related methanonaphthalenone derivatives .
Q. What analytical techniques resolve its stereoisomers (e.g., cis- vs. trans-Isolongifolanone)?
- Methodological Answer : Chiral HPLC or GC with polar stationary phases (e.g., cyclodextrin-based columns) can separate enantiomers. For diastereomers, NOESY NMR or computational simulations (e.g., density functional theory) correlate spatial arrangements with spectral data .
Advanced Research Questions
Q. How can computational modeling predict the 3D structure and reactivity of this bicyclic ketone?
- Methodological Answer : Tools like Gaussian or COMSOL Multiphysics enable optimization of 3D molecular geometries (available as SD files in NIST databases ). Molecular dynamics simulations assess conformational stability, while docking studies predict interactions with biological targets. AI integration (e.g., autonomous labs) accelerates parameter optimization for synthesis or property prediction .
Q. What strategies address contradictions in reported physical properties (e.g., boiling points or spectral data)?
- Methodological Answer : Systematic validation using reference standards (e.g., NIST data ) and controlled conditions (e.g., inert atmosphere for hygroscopic samples) minimizes discrepancies. Collaborative inter-laboratory studies and meta-analyses of CAS Registry entries (e.g., 23787-90-8 vs. 29461-14-1 ) reconcile conflicting data .
Q. How are stereochemical outcomes controlled during synthesis of tetramethyl-substituted derivatives?
- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) directs stereochemistry. For example, enantiopure catalysts yield specific diastereomers of eremophila-dienone derivatives, as demonstrated in the synthesis of (2R,3R,4aR,5S,8aS)-2-hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-naphthalenone .
Q. What theoretical frameworks guide research on its bioactivity or material applications?
- Methodological Answer : Structure-activity relationship (SAR) models link substituent effects (e.g., methyl groups at 1,1,5,5 positions) to properties like lipophilicity or thermal stability. For biological studies, molecular docking against enzyme targets (e.g., oxidoreductases) is informed by crystal structures from related naphthalenones .
Methodological Design & Data Analysis
Q. How to design experiments for optimizing reaction yields in complex bicyclic systems?
- Methodological Answer : Design of experiments (DoE) with factorial variations (e.g., temperature, solvent polarity) identifies critical parameters. Response surface methodology (RSM) models interactions, as applied in LAH reductions . Real-time monitoring via in situ IR or Raman spectroscopy tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
